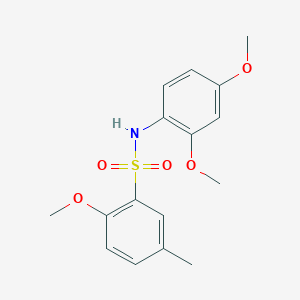
N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DMMS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of DMMS is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. DMMS has also been shown to inhibit the activity of P-glycoprotein, a protein that plays a role in multidrug resistance in cancer cells.
Biochemical and Physiological Effects:
DMMS has been shown to exhibit potent anticancer activity in various cancer cell lines. It has also been investigated for its potential use as an antitumor agent and as a modulator of multidrug resistance in cancer cells. In addition, DMMS has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
DMMS exhibits several advantages for lab experiments, including its potent anticancer and antibacterial activity, its use as a building block for the synthesis of various organic materials, and its use as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.
However, there are also some limitations associated with the use of DMMS in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with. In addition, its toxicity profile is not fully understood, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of DMMS. One potential direction is the investigation of its potential use as a molecular switch in electronic devices. Another potential direction is the synthesis of novel DMMS derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of DMMS and its potential use as an anticancer and antibacterial agent.
Synthesis Methods
DMMS can be synthesized through a multistep process involving the reaction of 2,4-dimethoxyaniline with 5-methyl-2-nitrobenzenesulfonyl chloride, followed by reduction and sulfonamide formation. The final product is obtained after purification and recrystallization.
Scientific Research Applications
DMMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMMS has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been investigated for its potential use as an antitumor agent and as a modulator of multidrug resistance in cancer cells.
In material science, DMMS has been utilized as a building block for the synthesis of various organic materials, including polymers and dendrimers. It has also been investigated for its potential use as a molecular switch in electronic devices.
In analytical chemistry, DMMS has been used as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-8-14(21-3)16(9-11)23(18,19)17-13-7-6-12(20-2)10-15(13)22-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMCYMMVIHJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)

![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
![3-chloro-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5102578.png)

![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5102610.png)
![isobutyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102613.png)

![6-(4-chlorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5102642.png)
![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5102646.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)
